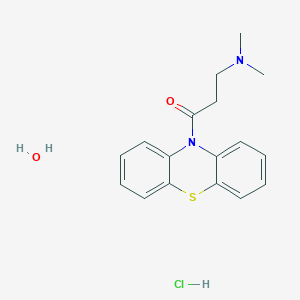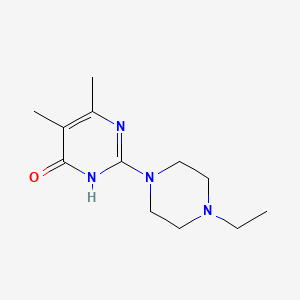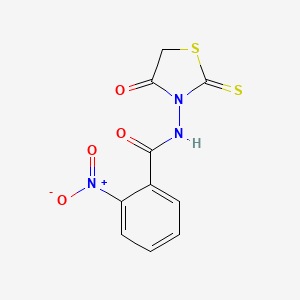![molecular formula C18H25N3O3 B6026932 5-({[1-(1-adamantyl)ethyl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B6026932.png)
5-({[1-(1-adamantyl)ethyl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-({[1-(1-adamantyl)ethyl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid, also known as AEBP1 inhibitor, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound has been found to have a unique mechanism of action that makes it a valuable tool for studying various biological and physiological processes.
作用机制
The mechanism of action of 5-({[1-(1-adamantyl)ethyl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid inhibitor is complex and involves the inhibition of the adipocyte enhancer-binding protein 1 (this compound). This compound is a transcription factor that plays a critical role in various physiological processes, including adipogenesis, angiogenesis, and inflammation. By inhibiting this compound, this compound inhibitor can modulate these processes and potentially have therapeutic effects.
Biochemical and Physiological Effects
This compound inhibitor has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer properties, it has been found to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as arthritis. It has also been found to have a positive effect on glucose metabolism, making it a potential candidate for the treatment of type 2 diabetes.
实验室实验的优点和局限性
One of the main advantages of 5-({[1-(1-adamantyl)ethyl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid inhibitor is its specificity for this compound, making it a valuable tool for studying the role of this compound in various physiological processes. However, one limitation of this compound is its relatively low solubility, which can make it difficult to work with in certain experiments.
未来方向
There are several potential future directions for the study of 5-({[1-(1-adamantyl)ethyl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid inhibitor. One area of research is in the development of more potent and selective this compound inhibitors. Another area of research is in the study of the potential therapeutic applications of this compound inhibitor in various diseases, including cancer, diabetes, and inflammatory diseases. Finally, there is potential for the use of this compound inhibitor as a tool for studying the role of this compound in various physiological processes.
合成方法
The synthesis of 5-({[1-(1-adamantyl)ethyl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid inhibitor involves several steps, including the reaction of adamantylamine with ethyl chloroformate to form N-ethylcarbamate. This intermediate is then reacted with 4-carboxy-1-methyl-1H-pyrazole to form the desired product. The synthesis of this compound is relatively straightforward and can be carried out using standard laboratory equipment.
科学研究应用
5-({[1-(1-adamantyl)ethyl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid inhibitor has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is in the study of cancer. Studies have shown that this compound inhibitor can inhibit the growth and proliferation of cancer cells, making it a potential candidate for cancer treatment.
属性
IUPAC Name |
5-[1-(1-adamantyl)ethylcarbamoyl]-1-methylpyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O3/c1-10(18-6-11-3-12(7-18)5-13(4-11)8-18)20-16(22)15-14(17(23)24)9-19-21(15)2/h9-13H,3-8H2,1-2H3,(H,20,22)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALZWPBLBCHBWKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C12CC3CC(C1)CC(C3)C2)NC(=O)C4=C(C=NN4C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-{4-[(4-chlorobenzyl)oxy]-3-ethoxy-5-iodobenzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6026861.png)
![4-(4-chlorophenyl)-1,3-dimethyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6026866.png)
![N-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-6-{[(5-methyl-3-isoxazolyl)methyl]amino}nicotinamide](/img/structure/B6026878.png)
![N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-2-pyrazinamine](/img/structure/B6026882.png)

![N-[(1-{[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]methyl}-3-piperidinyl)methyl]-2-thiophenecarboxamide](/img/structure/B6026911.png)
![1-[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]-N-(2-pyridinylmethyl)-N-(tetrahydro-2-furanylmethyl)methanamine](/img/structure/B6026915.png)
![2-[(4-amino-6-oxo-5-phenyl-1,6-dihydro-2-pyrimidinyl)thio]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B6026919.png)
![4-bromo-3-{[(4-carboxyphenyl)amino]sulfonyl}benzoic acid](/img/structure/B6026923.png)
![N,N'-2,6-pyridinediylbis[2-(2-nitrophenyl)acetamide]](/img/structure/B6026935.png)

